molecular formula C8H10FN B6352175 (R)-2-Fluoro-1-phenyl-ethylamine CAS No. 943780-72-1

(R)-2-Fluoro-1-phenyl-ethylamine

Cat. No.: B6352175
CAS No.: 943780-72-1
M. Wt: 139.17 g/mol
InChI Key: KSWGCLOZHMSHGB-QMMMGPOBSA-N
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Description

®-2-Fluoro-1-phenyl-ethylamine is a chiral amine compound characterized by the presence of a fluorine atom attached to the second carbon of the ethylamine chain and a phenyl group attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Fluoro-1-phenyl-ethylamine typically involves the use of chiral starting materials or chiral catalysts to ensure the desired enantiomer is obtained. One common method involves the nucleophilic substitution reaction of ®-2-Fluoro-1-phenyl-ethanol with ammonia or an amine source under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process.

Industrial Production Methods

Industrial production of ®-2-Fluoro-1-phenyl-ethylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve techniques such as crystallization or chromatography to ensure high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

®-2-Fluoro-1-phenyl-ethylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form the corresponding alkane or alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as halides, hydroxides, or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium iodide (NaI) or potassium hydroxide (KOH).

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alkanes or alcohols.

    Substitution: Formation of substituted phenyl-ethylamine derivatives.

Scientific Research Applications

Chemistry

In chemistry, ®-2-Fluoro-1-phenyl-ethylamine is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in the development of enantioselective catalysts and ligands.

Biology

In biological research, this compound can be used to study the effects of fluorine substitution on the activity of amine-containing biomolecules. It may also serve as a precursor for the synthesis of biologically active compounds.

Medicine

In medicinal chemistry, ®-2-Fluoro-1-phenyl-ethylamine is explored for its potential as a pharmaceutical intermediate. Its structural features make it a candidate for the development of drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties may contribute to the development of new polymers or advanced materials.

Mechanism of Action

The mechanism of action of ®-2-Fluoro-1-phenyl-ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity. The compound may act as an agonist or antagonist, modulating the activity of its target and affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Fluoro-1-phenyl-ethylamine: The enantiomer of the compound with similar chemical properties but different biological activity.

    2-Fluoro-1-phenyl-ethanol: A related compound with a hydroxyl group instead of an amine group.

    1-Phenyl-2-aminopropane: A structurally similar compound with an additional methyl group.

Uniqueness

®-2-Fluoro-1-phenyl-ethylamine is unique due to its specific chiral configuration and the presence of the fluorine atom

Properties

IUPAC Name

(1R)-2-fluoro-1-phenylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,6,10H2/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWGCLOZHMSHGB-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CF)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CF)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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